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Compound of Interest

Compound Name: Sibiriquinone A

Cat. No.: B12368584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Sibiriquinone A, a novel abietane-type diterpenoid. The information presented herein is crucial

for the identification, characterization, and further development of this natural product. All data

is sourced from the primary literature describing its isolation and structure elucidation.

Core Spectroscopic Data
The structural determination of Sibiriquinone A was accomplished through a combination of

mass spectrometry and nuclear magnetic resonance spectroscopy. The key quantitative data

are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data for Sibiriquinone A
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to

determine the exact mass and molecular formula of Sibiriquinone A.

Parameter Observed Value Calculated Value

Molecular Formula C₂₀H₂₄O₄ -

[M+H]⁺ Ion (m/z) 329.1748 329.1753

Data sourced from Kim et al., 2007, Journal of Natural Products.
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Table 2: ¹H NMR Spectroscopic Data for Sibiriquinone A
(500 MHz, CDCl₃)
The ¹H NMR spectrum provides detailed information about the proton environment within the

molecule. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J)

are in Hertz (Hz).

Position δ (ppm) Multiplicity J (Hz)

1α 1.55 m

1β 2.70 m

2α 1.80 m

2β 1.95 m

3α 1.50 m

3β 1.65 m

5 2.15 m

6α 2.45 dd 12.5, 4.5

6β 2.60 dd 12.5, 2.5

7 7.05 s

15 3.20 sept 7.0

16 1.25 d 7.0

17 1.26 d 7.0

18 1.20 s

19 1.22 s

20 1.30 s

Data sourced from Kim et al., 2007, Journal of Natural Products.
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Table 3: ¹³C NMR Spectroscopic Data for Sibiriquinone A
(125 MHz, CDCl₃)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Position δ (ppm)

1 36.5

2 19.0

3 41.5

4 33.5

5 49.5

6 30.0

7 138.0

8 145.0

9 135.0

10 38.0

11 185.0

12 184.5

13 150.0

14 125.0

15 26.5

16 21.0

17 21.2

18 33.0

19 21.5

20 18.5
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Data sourced from Kim et al., 2007, Journal of Natural Products.

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented above. These protocols are based on standard practices for the

isolation and characterization of novel natural products.

Isolation of Sibiriquinone A
Sibiriquinone A was first isolated from the roots of Salvia sibirica. The general workflow for the

isolation of such a compound is as follows:
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Figure 1: General workflow for the isolation of Sibiriquinone A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: A sample of pure Sibiriquinone A was dissolved in deuterated

chloroform (CDCl₃).

¹H NMR Acquisition: One-dimensional proton NMR spectra were acquired to determine the

chemical shifts and coupling constants of the hydrogen atoms.

¹³C NMR Acquisition: One-dimensional carbon NMR spectra were acquired to identify the

number and types of carbon atoms in the molecule.

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlated

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity

between protons and carbons, and thus elucidate the complete structure.

Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of Sibiriquinone A was prepared in a suitable solvent

(e.g., methanol or acetonitrile).

Infusion: The sample solution was infused into the ESI source.

Ionization: The sample was ionized to produce protonated molecules ([M+H]⁺).

Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured with high accuracy

to determine the elemental composition.

Structure Elucidation Pathway
The data obtained from these spectroscopic techniques are pieced together in a logical

workflow to determine the final structure of the natural product.
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To cite this document: BenchChem. [Spectroscopic Data of Sibiriquinone A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12368584#spectroscopic-data-of-sibiriquinone-a-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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